molecular formula C11H19Cl2N3 B6224941 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride CAS No. 2768332-37-0

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride

Cat. No. B6224941
CAS RN: 2768332-37-0
M. Wt: 264.2
InChI Key:
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Description

4-(3-Cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride (4-CPPD) is a novel compound which has recently gained attention in the scientific community due to its potential applications in drug discovery, chemical synthesis and laboratory experiments. 4-CPPD is an organic compound belonging to the class of piperidines and is composed of a cyclopropyl group, a pyrazole ring, and a piperidine ring. It is a white, crystalline solid with a molecular weight of 217.2 g/mol and a melting point of 166-168°C.

Mechanism of Action

The exact mechanism of action of 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase could potentially lead to increased levels of acetylcholine in the brain, which could result in a variety of physiological effects.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride are not yet fully understood. However, in vitro studies have shown that 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride has the potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially lead to increased levels of acetylcholine in the brain, which could result in a variety of physiological effects such as increased alertness, improved memory and concentration, and improved mood.

Advantages and Limitations for Lab Experiments

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride has several advantages for laboratory experiments. It is a relatively stable compound, with a melting point of 166-168°C and a relatively low toxicity. It is also relatively easy to synthesize using a variety of methods, and is relatively inexpensive. However, there are some limitations to using 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride in laboratory experiments. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. Additionally, it is not yet approved for use in humans, and its potential side effects are not yet known.

Future Directions

The potential applications of 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride are still being explored, and there are several future directions that could be pursued. These include further research into its mechanism of action, its potential therapeutic applications, and its potential side effects. Additionally, further research could be conducted into the use of 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride as a building block for the synthesis of other compounds. Finally, further research could be conducted into the potential use of 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride as an inhibitor of acetylcholinesterase and its potential therapeutic applications.

Synthesis Methods

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride can be synthesized using a variety of methods. The most common method is the reaction of 3-cyclopropyl-1H-pyrazole-1-carboxylic acid with piperidine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-100°C. The reaction yields 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride as a white, crystalline solid.

Scientific Research Applications

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride has been studied for its potential applications in the fields of drug discovery and chemical synthesis. In drug discovery, 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In chemical synthesis, 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride has been studied as a building block for the synthesis of other compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride involves the reaction of 3-cyclopropyl-1H-pyrazole with piperidine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-cyclopropyl-1H-pyrazole", "piperidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-cyclopropyl-1H-pyrazole is reacted with piperidine in the presence of a suitable solvent and a catalyst to form 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the dihydrochloride salt of 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine." ] }

CAS RN

2768332-37-0

Product Name

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.2

Purity

95

Origin of Product

United States

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